molecular formula C16H36O11P2 B607109 Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid CAS No. 1446282-17-2

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

Cat. No.: B607109
CAS No.: 1446282-17-2
M. Wt: 466.4
InChI Key: FFKSDBXIGNISEU-UHFFFAOYSA-N
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Description

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. This compound is particularly valuable in the field of drug discovery and development due to its ability to enhance the solubility and stability of PROTAC molecules .

Mechanism of Action

Target of Action

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is primarily used as a PROTAC (PROteolysis TArgeting Chimera) linker. PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The primary targets of this compound are the E3 ubiquitin ligase and the target protein that needs to be degraded .

Mode of Action

The compound functions by linking two different ligands: one that binds to the E3 ubiquitin ligase and another that binds to the target protein. This dual binding brings the target protein in close proximity to the E3 ligase, facilitating the ubiquitination of the target protein. Once ubiquitinated, the target protein is recognized and degraded by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome pathway. By promoting the ubiquitination of specific target proteins, the compound ensures their degradation. This can lead to the modulation of various cellular processes depending on the function of the target protein. For example, degradation of oncogenic proteins can inhibit cancer cell proliferation .

Pharmacokinetics

The pharmacokinetics of this compound, like other PEGylated compounds, involves absorption, distribution, metabolism, and excretion (ADME). PEGylation generally enhances the solubility and stability of the compound, improving its bioavailability. The compound is likely to be metabolized by liver enzymes and excreted via the kidneys .

Result of Action

At the molecular level, the action of this compound results in the selective degradation of target proteins. This can lead to various cellular effects such as inhibition of cell growth, induction of apoptosis, or modulation of signaling pathways, depending on the nature of the target protein .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of the compound. For instance, extreme pH levels or high temperatures might affect the stability of the PEG linker, potentially reducing its efficacy. Additionally, the presence of competing biomolecules might interfere with the binding of the compound to its targets .

: MedChemExpress

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid typically involves the reaction of polyethylene glycol with ethylphosphonic acid under controlled conditionsThe reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Diethoxy-phosphorylethyl-PEG3-ethylphosphonic acid
  • Diethoxy-phosphorylethyl-PEG7-ethylphosphonic acid
  • Diethoxy-phosphorylethyl-PEG10-ethylphosphonic acid

Uniqueness

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and stability. This makes it particularly effective in the synthesis of PROTACs, where the linker length can significantly impact the efficacy of the final molecule .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O11P2/c1-3-26-29(20,27-4-2)16-14-25-12-10-23-8-6-21-5-7-22-9-11-24-13-15-28(17,18)19/h3-16H2,1-2H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKSDBXIGNISEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446282-17-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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